![molecular formula C12H9ClN2O4 B179901 Ethyl 4-chloro-8-nitroquinoline-3-carboxylate CAS No. 131548-98-6](/img/structure/B179901.png)
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is a chemical compound with the CAS Number: 131548-98-6. It has a molecular weight of 280.67 . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4-chloro-8-nitro-3-quinolinecarboxylate . The InChI code for this compound is 1S/C12H9ClN2O4/c1-2-19-12(16)8-6-14-11-7(10(8)13)4-3-5-9(11)15(17)18/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is a solid substance .Scientific Research Applications
Pharmaceutical Research
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a key intermediate in the development of drugs that target a range of diseases. The nitro group, in particular, can be transformed into amino derivatives which are pivotal in medicinal chemistry for their antibacterial and antifungal properties .
Material Science
In material science, this compound’s robust aromatic structure makes it a candidate for creating novel organic frameworks. These frameworks can be used in the development of advanced materials with potential applications in electronics, such as organic semiconductors .
Agricultural Chemistry
The chloro and nitro groups present in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate are chemically reactive, allowing for the synthesis of agrochemicals. These synthesized compounds can act as precursors for herbicides and pesticides, contributing to pest control and crop protection strategies .
Bioconjugation Techniques
This compound can be employed in bioconjugation techniques where it is used to link biomolecules with other entities, such as fluorescent markers or therapeutic agents. This is particularly useful in the field of targeted drug delivery and diagnostic assays .
Catalysis
The unique structure of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate allows it to act as a ligand in catalytic systems. It can coordinate with metals to form complexes that catalyze various organic reactions, enhancing reaction rates and selectivity .
Analytical Chemistry
Due to its distinct absorbance and emission properties, this compound can be used as a standard or reagent in analytical chemistry. It aids in the calibration of instruments and the quantification of analytes in complex mixtures .
Environmental Science
In environmental science, derivatives of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate can be used to detect and quantify pollutants. Its reactivity with specific environmental toxins can lead to the development of sensitive detection methods .
Chemical Education
Lastly, this compound is an excellent tool for chemical education, demonstrating various organic synthesis techniques and reactions. It can be used in academic research and laboratory courses to teach students about nitration, esterification, and the handling of sensitive functional groups .
Safety and Hazards
properties
IUPAC Name |
ethyl 4-chloro-8-nitroquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-2-19-12(16)8-6-14-11-7(10(8)13)4-3-5-9(11)15(17)18/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMXISWKXFDSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458457 | |
Record name | ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate | |
CAS RN |
131548-98-6 | |
Record name | ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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